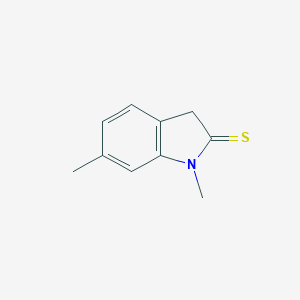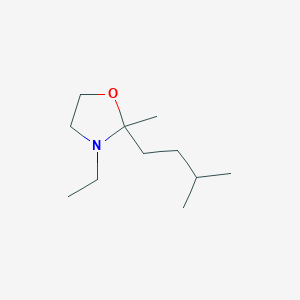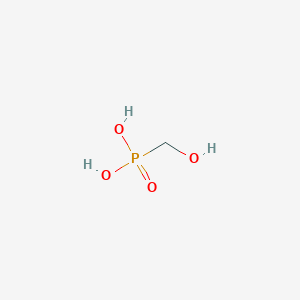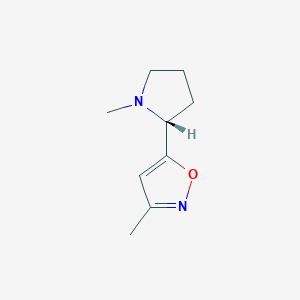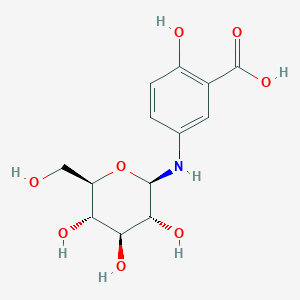![molecular formula C7H10N2O2 B122588 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) CAS No. 153580-06-4](/img/structure/B122588.png)
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI), commonly known as trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one exhibits a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one is its potential as a lead compound for the development of new drugs. However, its limitations include its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in drug development. Finally, its potential as an antioxidant and anti-inflammatory agent may also be explored further in the future.
Synthesemethoden
The synthesis of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one involves the reaction of 1,4-dioxane with 2,3-dichloropyridine in the presence of sodium hydride. The resulting product is then treated with sodium methoxide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
153580-06-4 |
|---|---|
Produktname |
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8-9-7(5)2-3-11-6(7)10/h5H,2-4H2,1H3/t5-,7-/m1/s1 |
InChI-Schlüssel |
SGFDMTISHKFYJH-IYSWYEEDSA-N |
Isomerische SMILES |
C[C@@H]1CN=N[C@]12CCOC2=O |
SMILES |
CC1CN=NC12CCOC2=O |
Kanonische SMILES |
CC1CN=NC12CCOC2=O |
Synonyme |
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



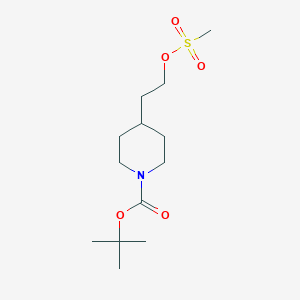
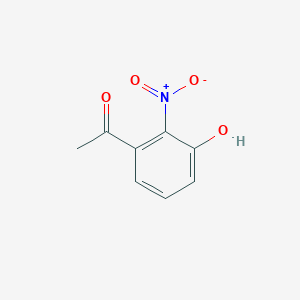
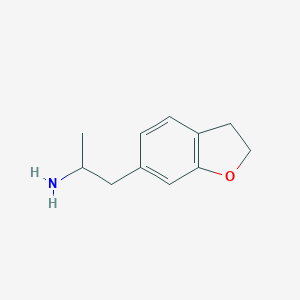
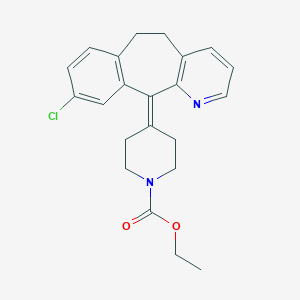
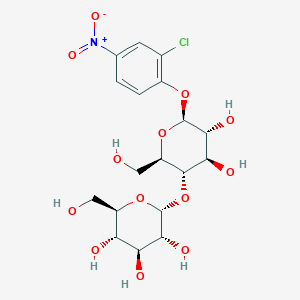
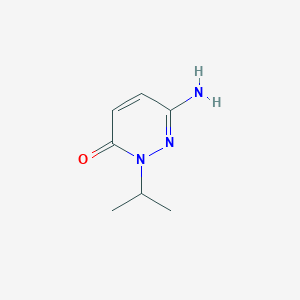

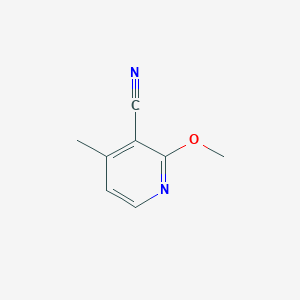
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
